
4-Methyl-D3-catechol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-D3-catechol, also known as 4-methyl-1,2-benzenediol, is an organic compound with the molecular formula C7H8O2. It is a derivative of catechol, featuring a methyl group at the fourth position on the benzene ring. This compound is known for its white to brown powder or chunk form and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-D3-catechol typically involves the acylation of p-cresol to obtain p-cresyl acetate, followed by a Fries rearrangement reaction to produce 2-hydroxy-5-methyl acetophenone. This intermediate is then alkalified, oxidized at low temperatures, reduced, acidified, extracted, and concentrated to yield the crude product, which is further distilled to obtain pure this compound . The reaction conditions are mild, making the process suitable for industrial production.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with readily available raw materials, simple operations, and low production costs .
化学反应分析
Types of Reactions
4-Methyl-D3-catechol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it back to its original form or other derivatives.
Substitution: It can participate in substitution reactions, particularly with halogens or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium periodate for oxidation and various reducing agents for reduction reactions. The conditions often involve aqueous solutions with specific pH levels to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinones and substituted catechols, which have significant applications in different fields .
科学研究应用
4-Methyl-D3-catechol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Methyl-D3-catechol involves its interaction with various molecular targets and pathways. It can undergo oxidation to form quinones, which then participate in further reactions. These processes are crucial for its role as an antioxidant and inhibitor in biological systems . The compound’s ability to form hydrogen bonds and its unique crystal structure also contribute to its effectiveness in various applications .
相似化合物的比较
4-Methyl-D3-catechol is similar to other catechol derivatives, such as catechol (1,2-dihydroxybenzene) and 3,4-dihydroxytoluene. its unique methyl group at the fourth position distinguishes it from these compounds, providing different chemical properties and reactivity . This uniqueness makes it valuable for specific applications where other catechols may not be as effective.
List of Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- 3,4-Dihydroxytoluene
- 4-Methyl-1,2-benzenediol
属性
分子式 |
C7H8O2 |
|---|---|
分子量 |
127.16 g/mol |
IUPAC 名称 |
4-(trideuteriomethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3 |
InChI 键 |
ZBCATMYQYDCTIZ-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)O)O |
规范 SMILES |
CC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


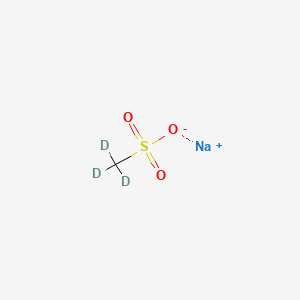


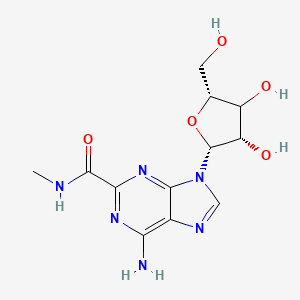

![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398558.png)
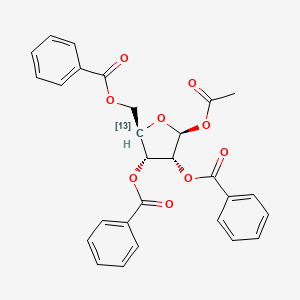

![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)

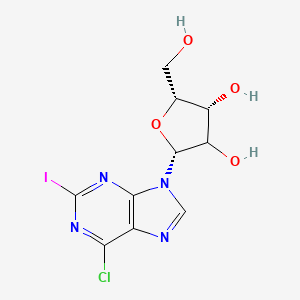
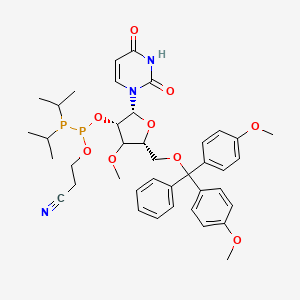
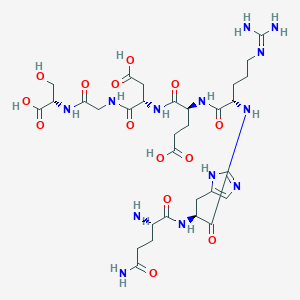
![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)
